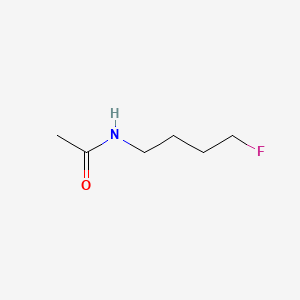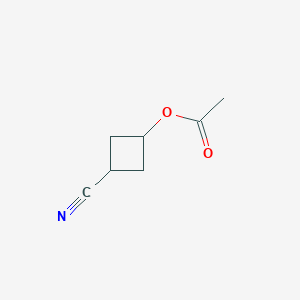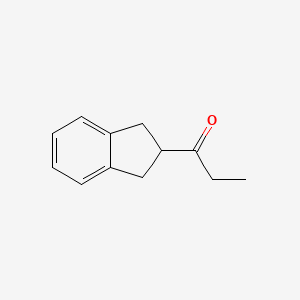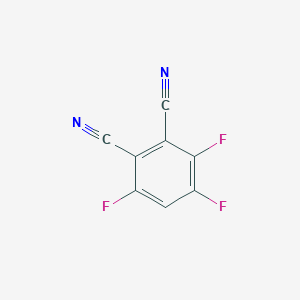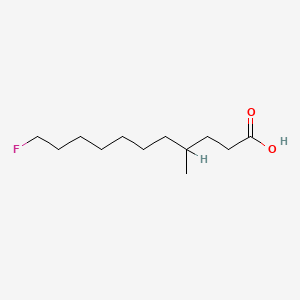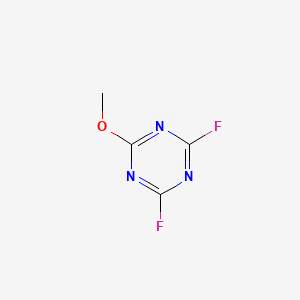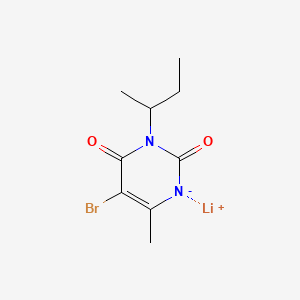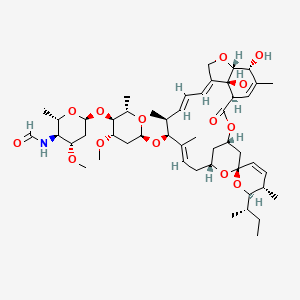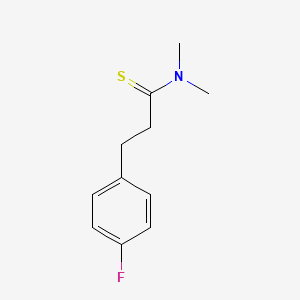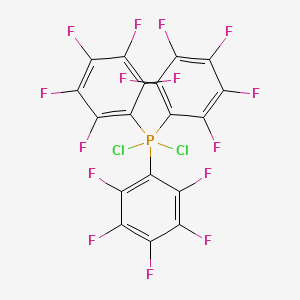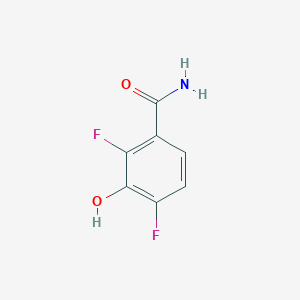
1-Hexanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanol-d4, also known as deuterated 1-hexanol, is a deuterium-labeled compound of 1-hexanol. It is an organic alcohol with a six-carbon chain and a hydroxyl group at the terminal carbon. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexanol-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-hexanol using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. The process generates a range of oligomers that are separated by distillation .
化学反応の分析
Types of Reactions: 1-Hexanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexane.
Substitution: 1-Bromohexane or 1-Chlorohexane.
科学的研究の応用
1-Hexanol-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis.
Medicine: It is used in the synthesis of pharmaceuticals and as a chemical intermediate for drug development.
Industry: It is a precursor to plasticizers, perfume esters, and antiseptics.
作用機序
The mechanism of action of 1-Hexanol-d4 involves its interaction with molecular targets and pathways. In biological systems, it modulates the function of actomyosin motor by perturbing actomyosin adenosine triphosphatease activity. This modulation affects muscle contraction and other cellular processes involving actomyosin .
類似化合物との比較
1-Hexanol-d4 can be compared with other deuterated alcohols and similar compounds:
1-Hexanol: The non-deuterated form of this compound, used in similar applications but lacks the deuterium labeling.
2-Hexanol: An isomer of 1-hexanol with the hydroxyl group at the second carbon, exhibiting different chemical properties and reactivity.
3-Hexanol: Another isomer with the hydroxyl group at the third carbon, also differing in chemical behavior.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics without interference from hydrogen atoms.
特性
分子式 |
C6H14O |
|---|---|
分子量 |
106.20 g/mol |
IUPAC名 |
3,3,4,4-tetradeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i3D2,4D2 |
InChIキー |
ZSIAUFGUXNUGDI-KHORGVISSA-N |
異性体SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCO |
正規SMILES |
CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
